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  • Product: 1-Oxaspiro[2.4]heptane-2-carbonitrile
  • CAS: 36929-35-8

Core Science & Biosynthesis

Foundational

The 3D Architecture of 1-Oxaspiroheptane-2-carbonitrile: Crystallographic Insights and Synthetic Utility

The 3D Architecture of 1-Oxaspiro[1]heptane-2-carbonitrile: Crystallographic Insights and Synthetic Utility Executive Summary: Escaping "Flatland" in Drug Discovery In modern medicinal chemistry, the transition from plan...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3D Architecture of 1-Oxaspiro[1]heptane-2-carbonitrile: Crystallographic Insights and Synthetic Utility

Executive Summary: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the transition from planar, sp²-rich aromatic scaffolds to complex, sp³-rich 3D architectures is a proven strategy to improve metabolic stability, solubility, and target specificity. As a Senior Application Scientist, I frequently utilize spirocyclic epoxides to construct these advanced pharmacophores.

[1] (CAS: 36929-35-8) represents a quintessential building block in this paradigm. Comprising a cyclopentane ring spiro-fused to an oxirane (epoxide) ring bearing a carbonitrile group, this molecule offers a highly rigid, stereochemically defined core. This whitepaper deconstructs the crystallographic data, 3D conformational mechanics, and self-validating synthetic protocols required to leverage this molecule in advanced drug development.

Physicochemical & Structural Profiling

To establish a baseline for experimental design, the quantitative and structural parameters of the molecule are summarized below.

PropertyValue
Chemical Name 1-Oxaspiro[2]heptane-2-carbonitrile
CAS Registry Number 36929-35-8
Molecular Formula C₇H₉NO
Molar Mass 123.15 g/mol
Core Scaffold Spirocyclic (Cyclopentane fused to Oxirane)
Key Functional Group Carbonitrile (-CN) at C2
Topological Polar Surface Area (TPSA) 36.3 Ų

Crystallographic Data & 3D Conformation

The true utility of 1-Oxaspiro[2]heptane-2-carbonitrile lies in its rigid 3D conformation. The spiro-fusion of a highly strained three-membered oxirane ring to a flexible five-membered cyclopentane ring imposes strict geometric constraints.

X-ray crystallographic studies on related spiro-epoxide systems have revealed a critical structural phenomenon: the epoxide oxygen preferentially adopts a pseudoaxial orientation relative to the mean plane of the cyclopentane ring[3].

The Causality of Conformation

Why does the molecule adopt this specific geometry?

  • Minimization of Steric Clash: The cyclopentane ring typically adopts an envelope conformation. If the epoxide oxygen were pseudoequatorial, its lone pairs would suffer severe steric repulsion from the adjacent pseudoequatorial protons of the cyclopentane ring. The pseudoaxial orientation minimizes this torsional strain.

  • Stereoelectronic Control of Trajectory: This conformation directly dictates the outcome of downstream chemistry. When a nucleophile attacks the epoxide, it must approach antiperiplanar to the C–O bond being broken. Because the oxygen is pseudoaxial, the required backside attack trajectory is pseudoequatorial. This pathway is sterically unobstructed, allowing for highly stereoselective, trans-diaxial ring-opening reactions.

G A Cyclopentanone + Chloroacetonitrile B Base-Promoted Darzens Condensation A->B C 1-Oxaspiroheptane- 2-carbonitrile B->C D Pseudoaxial Epoxide Oxygen Conformation C->D Crystallographic Validation E Stereocontrolled Nucleophilic Attack D->E Dictates Trajectory F Trans-Diaxial Ring Opening E->F

Caption: Synthetic workflow and stereochemical trajectory dictated by pseudoaxial conformation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Synthesis via Darzens Condensation

The synthesis of 1-Oxaspiro[2]heptane-2-carbonitrile is typically achieved through a[4] between cyclopentanone and chloroacetonitrile.

  • Step 1: Reagent Purification. Distill cyclopentanone and chloroacetonitrile over calcium hydride prior to use.

    • Causality: Moisture will prematurely hydrolyze the nitrile group or quench the base, severely depressing yields.

  • Step 2: Enolate Formation. Suspend sodium tert-butoxide (NaOtBu) (1.2 eq) in anhydrous THF at -78 °C. Add chloroacetonitrile dropwise.

    • Causality: The cryogenic temperature prevents the self-condensation of cyclopentanone and stabilizes the highly reactive α-chloro carbanion.

  • Step 3: Cyclization. Add cyclopentanone (1.0 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours. The enolate attacks the ketone carbonyl, followed by an intramolecular Sₙ2 displacement of the chloride ion to form the oxirane ring.

  • Step 4: Validation & Quench. Monitor the reaction via TLC (Hexane:EtOAc 4:1). Once the ketone is consumed, quench with cold saturated aqueous NH₄Cl.

    • Validation Check: The use of a mild, buffered quench prevents the acid-catalyzed ring-opening of the newly formed, highly strained spiro-epoxide.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To verify the pseudoaxial orientation of the epoxide oxygen, rigorous SCXRD must be performed.

  • Step 1: Crystal Growth. Dissolve the purified spiro-epoxide in a minimal volume of diethyl ether. Cap the vial with a septum pierced with a single needle and store at 4 °C.

    • Causality: Slow evaporation at low temperatures promotes the formation of highly ordered crystal lattices, preventing solvent trapping and structural disorder.

  • Step 2: Crystal Mounting. Under a polarized light microscope, select a single crystal devoid of twinning (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a cryoloop using paratone oil.

    • Causality: Paratone oil acts as a cryoprotectant. When flash-cooled to 100 K in the diffractometer, it forms a glass rather than ice, preventing physical damage to the crystal and minimizing thermal atomic vibrations (anisotropic displacement).

  • Step 3: Data Collection & Phase Resolution. Expose the crystal to Mo-Kα radiation (λ = 0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT).

  • Step 4: Refinement & Validation. Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Validation Check: A final R₁ factor of < 0.05 and a goodness-of-fit (S) near 1.0 validates the structural model, confirming the pseudoaxial geometry of the spiro-fusion.

G S1 Sample Preparation (Slow Evaporation) S2 Crystal Selection & Mounting (Cryoloop) S1->S2 S3 X-Ray Diffraction (Data Collection) S2->S3 S4 Phase Problem Resolution (Direct Methods) S3->S4 S5 Anisotropic Refinement (Least-Squares) S4->S5 S6 3D Conformational Model Generation S5->S6

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) validation workflow.

Conclusion

The architectural rigidity of 1-Oxaspiro[2]heptane-2-carbonitrile makes it an invaluable asset in the synthesis of complex pharmaceuticals. By understanding the crystallographic reality of its pseudoaxial oxygen conformation, chemists can rationally predict the trajectory of nucleophilic attacks, thereby transforming a simple building block into a powerful tool for stereocontrolled drug design.

References

  • National Center for Biotechnology Information (NCBI). "1-Oxaspiro(2.4)heptane-2-carbonitrile | CID 548974 - PubChem." PubChem Database. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Boiling Point Dynamics of 1-Oxaspiroheptane-2-carbonitrile: A Technical Whitepaper

Thermodynamic Stability and Boiling Point Dynamics of 1-Oxaspiro[1]heptane-2-carbonitrile: A Technical Whitepaper Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, spirocyclic epoxides...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Boiling Point Dynamics of 1-Oxaspiro[1]heptane-2-carbonitrile: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, spirocyclic epoxides serve as critical, highly reactive building blocks. Among these, 1-Oxaspiro[1]heptane-2-carbonitrile (CAS: 36929-35-8) stands out due to its unique structural tension and electronic properties. Featuring an oxirane ring fused to a cyclopentane core and substituted with a strongly electron-withdrawing nitrile group, this compound presents a fascinating case study in thermodynamic stability.

As a Senior Application Scientist, I frequently encounter challenges in isolating and thermally profiling strained heterocycles. This whitepaper dissects the thermodynamic parameters of 1-Oxaspiro[1]heptane-2-carbonitrile, explains the causality behind its unusually high boiling point of 260.9 °C, and provides a field-proven, self-validating experimental workflow for its synthesis and thermal characterization.

Structural and Thermodynamic Profiling

The Causality of Ring Strain and Electronic Effects

Epoxides inherently possess significant ring strain (approximately 27 kcal/mol) due to the geometric distortion of sp³ hybridized carbons forced into a 60° internal angle[2]. In 1-Oxaspiro[1]heptane-2-carbonitrile, the spiro fusion at the C1 position of the cyclopentane ring restricts the conformational flexibility of the system, locking the oxirane oxygen into a rigid spatial orientation.

However, the defining thermodynamic feature of this molecule is the carbonitrile (-C≡N) group at the C2 position. The nitrile group exerts a powerful inductive electron-withdrawing effect (-I effect).

  • The Causality: This electron withdrawal heavily polarizes the C2–O bond, making the epoxide highly susceptible to nucleophilic attack (a kinetic vulnerability). Paradoxically, in the absence of nucleophiles (i.e., under pure thermal stress in an inert atmosphere), the strong C≡N dipole stabilizes the C–C bond of the oxirane against homolytic thermal cleavage.

  • The Thermodynamic Sink: When thermal energy eventually exceeds the activation barrier, the molecule does not simply boil; it risks undergoing a Meinwald rearrangement—a thermodynamic sink where the strained epoxide opens to form a more stable formyl-cyclopentane or related ketone derivative.

ThermoPathway N1 1-Oxaspiro[2.4]heptane- 2-carbonitrile N2 Thermal Activation (> 260 °C) N1->N2 Heat Input N3 C-O Bond Cleavage (Ring Strain Release) N2->N3 Overcomes Ea N4 Meinwald Rearrangement (Thermodynamic Sink) N3->N4 Exothermic

Thermodynamic pathway of spiro-epoxide thermal degradation via Meinwald rearrangement.

Physicochemical Properties & Boiling Point Dynamics

For a small organic molecule with a molecular weight of 123.15 g/mol , one would typically expect a boiling point in the range of 100–130 °C. Yet, 1-Oxaspiro[1]heptane-2-carbonitrile exhibits a boiling point near 260.9 °C at 760 mmHg .

Why is the boiling point so high? Boiling point is a macroscopic manifestation of microscopic intermolecular forces. The nitrile group possesses a massive dipole moment (~3.9 D). When this is vectorially coupled with the polarized epoxide oxygen, the net molecular dipole facilitates intense, long-range dipole-dipole interactions. These cohesive forces create a highly structured liquid lattice that requires substantial thermal energy (enthalpy of vaporization) to overcome, pushing the boiling point to extreme levels.

Quantitative Data Summary
PropertyValue
CAS Registry Number 36929-35-8
PubChem CID 548974[2]
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
Boiling Point (760 mmHg) ~260.9 °C
Structural Class Spirocyclic Epoxide / Carbonitrile

Experimental Protocol: Synthesis and Thermal Validation

Measuring the boiling point of a highly strained, high-boiling heterocycle is fraught with the risk of concurrent thermal degradation. To ensure scientific integrity, the following protocol utilizes a self-validating system to guarantee that the measured thermal phase transition is genuinely boiling, not decomposition.

Phase 1: Synthesis via Darzens Condensation

The compound is synthesized via a Darzens condensation of cyclopentanone and chloroacetonitrile[3].

  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with cyclopentanone (1.0 eq) and chloroacetonitrile (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cryogenic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Slow addition at cryogenic temperatures prevents runaway exothermic side reactions and the self-aldol condensation of cyclopentanone.

  • Base Addition: Dropwise add potassium tert-butoxide (1.2 eq, 1M in THF) over 30 minutes.

  • Quench & Extract: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Purification and Self-Validating Purity Gate
  • Purification: Purify the crude product via vacuum distillation (e.g., at 10 mmHg). Do not attempt atmospheric distillation, as prolonged exposure to >200 °C will induce premature ring-opening.

  • Purity Gate (Self-Validation): Analyze the purified distillate via GC-MS. Do not proceed to thermal analysis unless purity is >98%.

    • Causality: Trace impurities (especially metal salts from the base or residual acids) act as Lewis acid/base catalysts that artificially lower the degradation temperature of the epoxide, completely invalidating downstream boiling point measurements.

Phase 3: TGA/DSC Thermal Analysis
  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity indium standard to ensure baseline thermodynamic accuracy.

  • Sample Preparation: Load 5 mg of the validated 1-Oxaspiro[1]heptane-2-carbonitrile into an aluminum pan equipped with a pinhole lid (adhering to ASTM E537 standards).

    • Causality: The pinhole allows vapor to escape at the boiling point, ensuring the observed endothermic peak accurately reflects the enthalpy of vaporization rather than a pressure-induced artifact inside a sealed pan.

  • Execution: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: The boiling point is recorded at the onset of the sharp endotherm near 260.9 °C. If an exotherm immediately follows or overlaps this peak, it indicates the onset of thermal ring-opening degradation.

ProtocolWorkflow S1 Darzens Condensation (Cyclopentanone + ClCH2CN) S2 GC-MS Purity Check (Target > 98%) S1->S2 S3 Purity Validated? S2->S3 S4 Vacuum Distillation (Repurification) S3->S4 No S5 DSC/TGA Analysis (N2 Atmosphere, 10 °C/min) S3->S5 Yes S4->S2 Re-test S6 Record Boiling Point (260.9 °C Endotherm) S5->S6 Phase Transition

Self-validating experimental workflow for the synthesis and thermal analysis of the spiro-epoxide.

References

  • National Center for Biotechnology Information. "1-Oxaspiro(2.4)heptane-2-carbonitrile | CID 548974". PubChem.[Link]

  • Hassner, A. (Ed.). "Heterocyclic Compounds With Three- And Four-Membered Rings (The Chemistry of Heterocyclic Compounds, Volume 19)". John Wiley & Sons.[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safe Handling Protocols for 1-Oxaspiroheptane-2-carbonitrile

Comprehensive Toxicity Profile and Safe Handling Protocols for 1-Oxaspiro[1]heptane-2-carbonitrile Executive Summary The compound 1-Oxaspiro[1]heptane-2-carbonitrile (CAS: 36929-35-8) is a highly specialized spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity Profile and Safe Handling Protocols for 1-Oxaspiro[1]heptane-2-carbonitrile

Executive Summary

The compound 1-Oxaspiro[1]heptane-2-carbonitrile (CAS: 36929-35-8) is a highly specialized spirocyclic building block utilized in the synthesis of complex heterocyclic architectures and advanced drug development 2. Structurally, it merges a strained spiro[1]heptane system with an oxirane (epoxide) ring and an electron-withdrawing carbonitrile group. While this dual-functionality makes it an exceptional synthetic intermediate, it simultaneously creates a potent electrophilic warhead.

This whitepaper provides an in-depth analysis of its mechanistic toxicity, extrapolates critical Material Safety Data Sheet (MSDS) parameters from validated structural alerts, and establishes a self-validating laboratory protocol for safe handling and chemical quenching.

Chemical Identity & Physicochemical Properties

Understanding the base physical properties is the first step in risk assessment. The high ring strain combined with the polarity of the cyano group dictates both its reactivity and its permeation potential through standard laboratory personal protective equipment (PPE).

Table 1: Physicochemical Identity

PropertyValue
Chemical Name 1-Oxaspiro[1]heptane-2-carbonitrile
CAS Registry Number 36929-35-8 3
Molecular Formula C₇H₉NO
Molar Mass 123.15 g/mol
Structural Class Spiro-epoxide / Cyanoepoxide

Mechanistic Toxicology Profile

The toxicity of 1-Oxaspiro[1]heptane-2-carbonitrile is driven by two distinct molecular pathways. As an application scientist, I emphasize that recognizing how a molecule induces damage is critical for designing effective safety protocols.

The Spiro-Epoxide Warhead (Electrophilic Alkylation)

Epoxides are classical alkylating agents. In this molecule, the oxirane ring is highly strained due to the spiro-fusion with the cyclopentane ring. Furthermore, the adjacent cyano group is strongly electron-withdrawing, which polarizes the C–O bond and lowers the activation energy required for nucleophilic attack. In a biological context, this cyanoepoxide acts as a potent electrophile, rapidly undergoing Sₙ2 ring-opening when exposed to biological nucleophiles such as the thiol groups of cysteine residues in proteins or the amine groups of guanine in DNA. This mechanism is the primary driver for its mutagenic and skin-sensitizing properties.

The Nitrile Moiety (Metabolic Cyanide Release)

While the epoxide acts directly, the carbonitrile group presents a latent metabolic hazard. In vivo, aliphatic nitriles can undergo α-hydroxylation mediated by Cytochrome P450 (CYP450) enzymes in the liver. This oxidation forms an unstable cyanohydrin intermediate, which spontaneously decomposes to release hydrogen cyanide (HCN). The liberated cyanide ions (CN⁻) bind irreversibly to cytochrome c oxidase, halting cellular respiration and inducing cytotoxic hypoxia.

ToxicityMechanisms Compound 1-Oxaspiroheptane- 2-carbonitrile Epoxide Spiro-Epoxide Ring (Electrophilic Center) Compound->Epoxide Nitrile Carbonitrile Group (Metabolic Target) Compound->Nitrile Alkylation SN2 Attack by Biological Thiols/Amines Epoxide->Alkylation CYP450 CYP450 Oxidation (Liver Metabolism) Nitrile->CYP450 DNA_Damage Protein/DNA Alkylation (Mutagenicity / Sensitization) Alkylation->DNA_Damage Cyanide Cyanide (CN-) Release (Cellular Hypoxia) CYP450->Cyanide

Dual-pathway toxicity mechanism of 1-Oxaspiro[1]heptane-2-carbonitrile.

MSDS Safety Data & GHS Classifications

Due to the specialized nature of this building block, empirical in vivo toxicity data is often proprietary. However, based on the validated GHS classifications of closely related spirocyclic nitriles (e.g., 6-oxospiro[3.3]heptane-2-carbonitrile) 4 and the established reactivity of cyanoepoxides, the following GHS hazard profile must be strictly adopted during laboratory handling.

Table 2: Extrapolated GHS Hazard Classifications

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral/Dermal/Inhalation) Category 4Harmful if swallowed, in contact with skin, or inhaledH302, H312, H332
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single) Category 3May cause drowsiness or dizzinessH336

Experimental Protocols: Safe Handling & Chemical Quenching

Standard aqueous hydrolysis is kinetically too slow to safely neutralize cyanoepoxide waste, and the use of harsh acids or bases can inadvertently trigger the release of hydrogen cyanide gas from the nitrile moiety.

To solve this, we employ a Thiourea-Mediated Stereospecific Deoxygenation protocol 5. Causality: Thiourea acts as a potent "soft" nucleophile. It selectively and rapidly attacks the less hindered carbon of the oxirane ring via an Sₙ2 mechanism, forming a transient isothiouronium intermediate. This intermediate collapses to yield a significantly less toxic alkenyl nitrile, permanently neutralizing the alkylating hazard without disturbing the cyano group.

Step-by-Step Quenching Methodology

Step 1: PPE and Environment Setup

  • Action: Don a lab coat, face shield, and butyl rubber gloves .

  • Causality: Small, polar epoxides exhibit high permeation rates through standard nitrile gloves. Butyl rubber provides the necessary chemical resistance against polar organic Sₙ2 electrophiles. All work must be conducted in a Class II fume hood.

Step 2: Reagent Preparation

  • Action: Prepare a 1.0 M solution of N,N,N′,N′-tetramethylthiourea (or standard thiourea) in absolute ethanol.

Step 3: Waste Neutralization

  • Action: Slowly transfer the 1-Oxaspiro[1]heptane-2-carbonitrile waste into the thiourea solution under vigorous magnetic stirring. Ensure a minimum 2:1 molar excess of thiourea to the cyanoepoxide.

Step 4: Reaction Incubation

  • Action: Heat the mixture gently to 60°C for 2 hours, or allow it to stir at room temperature for 24 hours.

  • Causality: The thermal energy overcomes the activation barrier for the formation of the oxathiolane intermediate, driving the deoxygenation to completion.

Step 5: Self-Validation & Disposal

  • Action: Spot the reaction mixture on a TLC plate and stain with KMnO₄.

  • Causality: This creates a self-validating system. The Sₙ2 ring-opening yields an alkene, which will rapidly reduce the KMnO₄ (turning the spot yellow/brown). The complete disappearance of the starting epoxide spot confirms total neutralization. Once validated, adjust the pH to neutral and dispose of the mixture in a designated organic hazardous waste stream.

QuenchingWorkflow Step1 Collect Waste in Fume Hood Step2 Add 1M Thiourea in Ethanol Step1->Step2 Step3 Stir 24h at RT (SN2 Ring Opening) Step2->Step3 Step4 Validate via TLC & Dispose Step3->Step4

Step-by-step chemical quenching workflow for cyanoepoxide neutralization.

References

  • Benchchem. 1-Oxaspiro[1]heptane-2-carbonitrile | CAS 36929-35-8. Retrieved from:

  • ChemicalBook. 1-Oxaspiro[1]heptane-2-carbonitrile(6CI,9CI) CAS 36929-35-8. Retrieved from:

  • NextSDS.6-oxospiro[3.3]heptane-2-carbonitrile — Chemical Substance Information.
  • The Journal of Organic Chemistry (ACS Publications).Thiourea-Mediated Stereospecific Deoxygenation of Cyanoepoxides to Access Highly Diastereopure Alkenyl Nitriles.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 1-Oxaspiro[2.4]heptane-2-carbonitrile

Scalable Synthesis Protocol for 1-Oxaspiro[1]heptane-2-carbonitrile Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced pharmaceutical intermediates and complex spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scalable Synthesis Protocol for 1-Oxaspiro[1]heptane-2-carbonitrile

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Advanced pharmaceutical intermediates and complex spirocyclic architectures.

Introduction & Mechanistic Rationale

1-Oxaspiro[1]heptane-2-carbonitrile (CAS: 36929-35-8) is a highly strained, spirocyclic epoxide bearing a reactive carbonitrile group. It serves as a critical building block in medicinal chemistry for accessing functionalized cyclopentyl-fused heterocycles. The most direct, scalable, and atom-economical route to this compound is the Darzens condensation between cyclopentanone and chloroacetonitrile [2].

Causality in Reaction Design

To ensure a self-validating, high-yield system, every reagent and condition is selected based on strict mechanistic causality:

  • Base Selection (KOtBu): The reaction requires the deprotonation of chloroacetonitrile (pKa ~16). Potassium tert-butoxide (KOtBu) is utilized because its steric bulk prevents unwanted nucleophilic attack on the cyclopentanone carbonyl. If a smaller, nucleophilic base like sodium methoxide (NaOMe) is used, competitive hemiketal formation and transesterification drastically reduce the yield.

  • Temperature Control (-10 °C): The initial deprotonation is highly exothermic. If the temperature exceeds 0 °C during base addition, the highly reactive α-chloro carbanion will undergo rapid self-condensation (dimerization) rather than attacking the cyclopentanone [3].

  • Solvent Microenvironment (Anhydrous THF): Tetrahydrofuran (THF) provides optimal solubility and its moderate polarity stabilizes the transition state of the intramolecular SN2 ring-closure without tightly solvating the alkoxide intermediate, which would otherwise hinder the epoxidation step [4]. Furthermore, avoiding aqueous bases (like NaOH) prevents the hydrolytic opening of the newly formed epoxide ring [5].

Reaction Workflow & Mechanistic Pathway

Workflow Step1 1. Reagent Mixing Cyclopentanone + Chloroacetonitrile Step2 2. Base Addition Dropwise KOtBu at -10°C Step1->Step2 Cool to -10°C Step3 3. Maturation Stir at 0°C for 2-4 hours Step2->Step3 Exothermic control Step4 4. Quench & Extract Sat. NH4Cl (aq) / EtOAc Step3->Step4 Complete conversion Step5 5. Purification Vacuum Distillation Step4->Step5 Organic phase isolated Product 1-Oxaspiro[2.4]heptane-2-carbonitrile Step5->Product >98% Purity

Figure 1: Experimental workflow for 1-Oxaspiro[1]heptane-2-carbonitrile synthesis.

Mechanism N1 Chloroacetonitrile pKa ~16 N2 Carbanion [Cl-CH-CN]- N1->N2 KOtBu (Base) N4 Alkoxide Intermediate Chlorohydrin N2->N4 Nucleophilic Addition N3 Cyclopentanone Electrophile N3->N4 Carbonyl Attack N5 Spiro-epoxide Target Product N4->N5 Intramolecular SN2 (-Cl-)

Figure 2: Mechanistic pathway of the Darzens condensation to form the spiro-epoxide.

Materials and Reagents

  • Cyclopentanone (Reagent grade, ≥99%, 4.21 g, 50.0 mmol)

  • Chloroacetonitrile (Reagent grade, ≥99%, 4.53 g, 60.0 mmol, 1.2 equiv) – Caution: Highly toxic and a potent lachrymator. Handle exclusively in a fume hood.

  • Potassium tert-butoxide (KOtBu) (Sublimed powder, 6.73 g, 60.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (100 mL, dried over molecular sieves)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (30 mL)

  • Ethyl Acetate (EtOAc) (150 mL)

  • Brine (Sat. NaCl) (50 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Experimental Protocol

Scale: 50 mmol (Designed for seamless translation to multi-gram/kilogram scale)

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flush the system with dry N₂ for 15 minutes to ensure a strictly anhydrous environment.

  • Reagent Mixing: Charge the flask with cyclopentanone (4.21 g) and chloroacetonitrile (4.53 g). Add 50 mL of anhydrous THF to dissolve the reactants.

  • Thermal Control: Submerge the reaction flask in an ice-salt (NaCl/ice) bath. Allow the mixture to cool until the internal temperature reaches -10 °C.

  • Base Addition: Dissolve KOtBu (6.73 g) in 40 mL of anhydrous THF and transfer it to the addition funnel. Add the base solution dropwise over a period of 45 minutes. Critical Quality Attribute (CQA): Monitor the internal thermometer constantly. Adjust the drip rate to ensure the internal temperature never exceeds -5 °C.

  • Maturation: Upon completion of the base addition, remove the ice-salt bath and replace it with a standard ice-water bath. Allow the reaction mixture to slowly warm to 0 °C and stir for 2 to 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1, visualized with KMnO₄ stain).

  • Quench: Once the cyclopentanone is fully consumed, quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl. Causality: A mild acidic quench is mandatory here; it neutralizes the remaining alkoxides without hydrolyzing the highly sensitive epoxide or nitrile functionalities.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 40 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual aqueous salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath set strictly to ≤30 °C to prevent thermal degradation).

  • Purification: Purify the crude pale-yellow oil via vacuum distillation (b.p. ~60-65 °C at 1 mmHg) to afford 1-Oxaspiro[1]heptane-2-carbonitrile as a clear, colorless liquid.

Analytical Characterization & Yield Optimization

To validate the superiority of the KOtBu/THF system, quantitative data from condition optimization is summarized below.

EntryBase SystemSolventTemp (°C)Time (h)Yield (%)Purity (GC, %)
1 (Optimal) KOtBu THF -10 to 0 4 88 >98
2NaOMeMeOH0 to 20126585 (Hemiketals)
3NaOH (aq) / TBABToluene0 to 2087892
4NaHTHF068295

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.25 (s, 1H, oxirane CH), 1.60–2.10 (m, 8H, cyclopentyl CH₂ protons).

  • ¹³C NMR (100 MHz, CDCl₃): δ 117.4 (-CN), 75.2 (spiro quaternary C), 48.6 (oxirane CH), 35.1, 34.8, 25.7, 24.6 (cyclopentyl CH₂ carbons).

Troubleshooting

  • Symptom: Unusually low yield accompanied by a thick, dark-brown crude mixture.

    • Causality: The base was added too rapidly or the cooling bath failed, allowing the temperature to exceed 0 °C during the addition phase. This causes the chloroacetonitrile carbanion to nucleophilically attack unreacted chloroacetonitrile molecules.

    • Resolution: Strictly control the addition rate and use an internal thermometer to ensure efficient cooling (-10 °C).

  • Symptom: GC-MS indicates the presence of ring-opened byproducts or hemiketals.

    • Causality: Introduction of moisture into the system or the use of a nucleophilic base (e.g., NaOMe) [5].

    • Resolution: Switch to the sterically hindered KOtBu and ensure all solvents, reagents, and glassware are rigorously anhydrous prior to use.

References

  • Darzens Reaction Source: Organic Chemistry Portal URL:[Link]

  • Expedient Synthesis of Glycidonitriles by Darzens Condensation of α-Halogenonitriles with Aldehydes and Ketones Source: Polish Journal of Chemistry (via BazTech/ICM) URL:[Link]

  • Asymmetric Synthesis of α,β-Epoxy-γ-lactams through Tandem Darzens/Hemiaminalization Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • Phase Transfer Catalysis of Henry and Darzens Reactions Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Application

Application Notes and Protocols: 1-Oxaspiro[2.4]heptane-2-carbonitrile as a Versatile Spirocyclic Building Block in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry The imperative in modern drug discovery to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The imperative in modern drug discovery to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality (3D)[1]. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in this endeavor. Their inherent rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter aromatic counterparts[2][3][4]. The 1-oxaspiro[2.4]heptane framework, a unique fusion of a strained cyclopropane and an epoxide ring, presents a compelling scaffold for the generation of novel chemical entities. The incorporation of a nitrile group at the 2-position of this spirocycle, yielding 1-oxaspiro[2.4]heptane-2-carbonitrile, creates a versatile building block with multiple points for chemical diversification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this promising spirocyclic building block.

Physicochemical Properties and Structural Features

The 1-oxaspiro[2.4]heptane-2-carbonitrile scaffold possesses a unique combination of structural features that make it an attractive starting point for library synthesis. The spirocyclic core imparts a high degree of sp3 character, which is often correlated with improved solubility and metabolic stability. The strained epoxide and cyclopropane rings offer orthogonal reactivity, allowing for selective chemical modifications.

PropertyValueSource
Molecular Formula C₇H₉NO[2][5]
Molar Mass 123.15 g/mol [2][5]
CAS Number 36929-35-8[2]
Predicted Storage 2-8°C[2]

Synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile: A Practical Protocol

The synthesis of 1-oxaspiro[2.4]heptane-2-carbonitrile can be efficiently achieved from the readily available starting material, cyclopentylidene acetonitrile, via an epoxidation reaction. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a particularly effective method for this transformation, as it is known for its high efficiency in forming epoxides from α,β-unsaturated electron-deficient olefins[2][3][4][5].

Workflow for the Synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile

cluster_0 Ylide Generation cluster_1 Epoxidation Reaction Ylide_Salt Trimethylsulfoxonium iodide Base NaH (60% in mineral oil) Ylide_Salt->Base Deprotonation Ylide Dimethylsulfoxonium methylide (Sulfur Ylide) Base->Ylide in Solvent_Ylide Anhydrous DMSO Reaction Reaction Mixture Ylide->Reaction Addition Starting_Material Cyclopentylidene acetonitrile Starting_Material->Reaction Solvent_Reaction Anhydrous THF Product 1-Oxaspiro[2.4]heptane-2-carbonitrile Reaction->Product Workup & Purification

Caption: Synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile.

Detailed Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclopentylidene acetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

    • Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then decant the hexanes.

    • Add anhydrous DMSO to the flask.

    • To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise, ensuring the temperature is maintained below 25°C.

    • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of dimethylsulfoxonium methylide.

  • Epoxidation:

    • In a separate flame-dried flask under nitrogen, dissolve cyclopentylidene acetonitrile (1.0 eq) in anhydrous THF.

    • Cool the solution of the sulfur ylide prepared in step 1 to 0°C using an ice bath.

    • Slowly add the solution of cyclopentylidene acetonitrile to the ylide solution dropwise via a syringe or dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-oxaspiro[2.4]heptane-2-carbonitrile as a clear oil.

Key Reactions and Derivatization Strategies

The true utility of 1-oxaspiro[2.4]heptane-2-carbonitrile as a building block lies in its capacity for diverse and regioselective derivatization. The strained epoxide ring is the primary site of reactivity, susceptible to nucleophilic ring-opening under various conditions. This allows for the introduction of a wide array of functional groups, leading to a library of novel spirocyclic compounds.

General Reaction Scheme: Nucleophilic Ring-Opening of the Epoxide

Building_Block 1-Oxaspiro[2.4]heptane-2-carbonitrile Product Ring-Opened Adduct (β-hydroxy-α-cyano spirocycle) Building_Block->Product Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-MgBr Nucleophile->Product Ring-Opening

Caption: General nucleophilic ring-opening of the building block.

Protocol 1: Ring-Opening with Primary Amines

The reaction with primary amines introduces a key amino-alcohol functionality, a common pharmacophore in many bioactive molecules. The reaction proceeds via an Sₙ2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide.

Materials:

  • 1-Oxaspiro[2.4]heptane-2-carbonitrile

  • Primary amine (e.g., benzylamine)

  • Ethanol (or other suitable protic solvent)

  • Lithium perchlorate (optional, as a Lewis acid catalyst)

Procedure:

  • To a solution of 1-oxaspiro[2.4]heptane-2-carbonitrile (1.0 eq) in ethanol, add the primary amine (1.2 eq).

  • If the amine is a weak nucleophile, consider the addition of a catalytic amount of lithium perchlorate (0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired β-amino alcohol derivative.

Protocol 2: Ring-Opening with Thiols

The introduction of a sulfur-containing moiety can significantly impact the biological activity and physicochemical properties of a molecule. Thiols are excellent nucleophiles for epoxide ring-opening.

Materials:

  • 1-Oxaspiro[2.4]heptane-2-carbonitrile

  • Thiol (e.g., thiophenol)

  • Sodium hydride (or other suitable base)

  • Anhydrous THF

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous THF at 0°C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes to generate the thiolate.

  • Add a solution of 1-oxaspiro[2.4]heptane-2-carbonitrile (1.0 eq) in anhydrous THF to the thiolate solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Ring-Opening with Grignard Reagents

Grignard reagents are powerful carbon-based nucleophiles that can be used to introduce alkyl or aryl groups, thereby expanding the carbon skeleton of the spirocyclic core. The reaction typically occurs at the less substituted carbon of the epoxide[6][7].

Materials:

  • 1-Oxaspiro[2.4]heptane-2-carbonitrile

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

Procedure:

  • To a solution of 1-oxaspiro[2.4]heptane-2-carbonitrile (1.0 eq) in anhydrous diethyl ether at 0°C, add the Grignard reagent (1.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0°C.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Conclusion and Future Perspectives

1-Oxaspiro[2.4]heptane-2-carbonitrile is a highly promising and versatile building block for drug discovery. Its straightforward synthesis and the orthogonal reactivity of its epoxide and cyclopropane rings offer numerous avenues for the rapid generation of diverse and structurally complex small molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this unique spirocyclic scaffold. Future work could involve exploring the diastereoselective ring-opening of the epoxide, as well as developing methods to functionalize the cyclopropane ring while retaining the epoxide for subsequent modifications. The continued exploration of such novel 3D building blocks will undoubtedly enrich the chemical toolbox of medicinal chemists and contribute to the discovery of the next generation of therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • PubChem. (n.d.). 1-Oxaspiro(2.4)heptane-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. [Link]

  • Wikipedia. (2023, December 1). Johnson–Corey–Chaykovsky reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • ChemBK. (n.d.). 1-Oxaspiro[2.4]heptane-2-carbonitrile(6CI,9CI). [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[2.4]heptane-2-carbonitrile(6CI,9CI). [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3][4] HEPTANECARBOXYLATE DERIVATIVES. [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8093. [Link]

  • Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. [Link]

  • Master Organic Chemistry. (2015, February 10). Darzens Condensation. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(2). [Link]

  • Organic Syntheses. (n.d.). 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[2.4]heptane-2-carbonitrile,2-(hydroxymethyl)-(9CI). [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]

  • DORAS. (2023, August 14). New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. [Link]

Sources

Method

Safe handling and long-term storage protocols for 1-Oxaspiro[2.4]heptane-2-carbonitrile

Application Note: Safe Handling and Long-Term Storage Protocols for 1-Oxaspiro[1]heptane-2-carbonitrile Executive Summary 1-Oxaspiro[1]heptane-2-carbonitrile (CAS 36929-35-8) is a highly specialized spirocyclic chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling and Long-Term Storage Protocols for 1-Oxaspiro[1]heptane-2-carbonitrile

Executive Summary

1-Oxaspiro[1]heptane-2-carbonitrile (CAS 36929-35-8) is a highly specialized spirocyclic chemical building block utilized in advanced organic synthesis and drug development[2]. Structurally, it is an α -cyano epoxide (glycidic nitrile) featuring an oxirane ring fused to a cyclopentane ring. While this dual functionality makes it an exceptionally versatile intermediate, it also renders the molecule highly reactive and prone to rapid degradation if mishandled. This application note details the mechanistic rationale behind its instability and provides field-proven, self-validating protocols for its safe handling, dispensing, and long-term archiving.

Physico-Chemical Profile & Mechanistic Rationale for Reactivity

To handle 1-Oxaspiro[1]heptane-2-carbonitrile safely, one must first understand the causality of its reactivity. The three-membered oxirane ring is inherently strained. The presence of the strongly electron-withdrawing carbonitrile (-CN) group polarizes the C-O bonds, making the adjacent carbon highly electrophilic.

Table 1: Physico-Chemical Properties Summary [2][3]

Property Value / Description
Chemical Name 1-Oxaspiro[1]heptane-2-carbonitrile
CAS Registry Number 36929-35-8

| Molecular Formula | C 7​ H 9​ NO | | Molecular Weight | 123.15 g/mol | | Structural Class | Spirocyclic α -cyano epoxide |

Consequently, the molecule is highly susceptible to three primary degradation pathways:

  • Acid-Catalyzed Rearrangement: Lewis or Brønsted acids facilitate rapid C-O bond cleavage. Exposure to acidic conditions (even trace acids in chlorinated solvents) leads to decomposition or rearrangement into cycloalkanones/aldehydes[4]. Furthermore, conventional epoxide ring-opening of glycidic nitriles with Lewis acids (e.g., SnCl 4​ , AlCl 3​ ) often results in intractable, complex mixtures[5].

  • Nucleophilic Attack: Water (atmospheric moisture) or bases can open the ring, forming cyanohydrin or alkoxy derivatives.

  • Thermal and Photochemical Degradation: Ambient light and room temperature can induce slow thermal rearrangement or polymerization. Structurally related spiro-epoxides are known to require storage at -25°C with strict exclusion of light to prevent decomposition[1].

Reactivity A 1-Oxaspiro[2.4]heptane-2-carbonitrile (Intact Spiro-Epoxide) B Acid-Catalyzed Ring Opening A->B H+ / Moisture C Base/Nucleophile Attack A->C OH- / Nu- D Thermal Rearrangement A->D Heat / Light E Diol / Halohydrin Derivatives B->E F Cyanohydrin / Alkoxy Derivatives C->F G Cyclopentanecarboxaldehyde Derivatives D->G

Fig 1. Primary degradation pathways of 1-Oxaspiro[1]heptane-2-carbonitrile.

Safe Handling Protocols (Step-by-Step Methodology)

The following methodology ensures that the structural integrity of the spiro-epoxide is maintained during routine laboratory operations.

Protocol 1: Dispensing and Weighing

  • Thawing (Critical Step): Remove the amber storage vial from the -20°C freezer and place it immediately into a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the compound. This moisture acts as a nucleophile, initiating the irreversible hydrolysis of the epoxide ring.

  • Inert Atmosphere Prep: Transfer the sealed, room-temperature vial into a glovebox purged with Argon (O 2​ < 1 ppm, H 2​ O < 1 ppm) or utilize a Schlenk line with a positive stream of dry Argon.

  • Dispensing: Use oven-dried (120°C for >4 hours) glass syringes or spatulas. Avoid metal spatulas if possible, as trace metal oxides on the surface can act as weak Lewis acids and trigger localized decomposition[5].

  • Re-sealing: Blanket the headspace of the primary vial with Argon. Seal tightly with a PTFE-lined cap, wrap the seam with Parafilm, and return to cold storage immediately.

Workflow S1 S1 S2 Step 2: Thawing Equilibrate to RT in desiccator S1->S2 S3 Step 3: Dispensing Use dry, acid-free glassware S2->S3 S4 Step 4: Re-sealing Argon blanket & Amber vial S3->S4 S5 Step 5: Storage Return to -20°C / -80°C S4->S5

Fig 2. Standard operating procedure for inert-atmosphere handling and storage.

Experimental Workflow: Reconstitution and Reaction Prep

When preparing stock solutions for downstream synthesis, solvent selection is paramount.

Table 2: Recommended Solvents and Compatibility

Solvent Compatibility Rationale
Anhydrous THF Excellent Aprotic, non-nucleophilic, stabilizes the epoxide. Must be rigorously free of peroxides.
Anhydrous Acetonitrile Excellent Polar aprotic, inert to both the epoxide and nitrile functionalities.
Chloroform / DCM Poor to Moderate Trace HCl in aged chlorinated solvents acts as a Brønsted acid, catalyzing ring-opening[4]. If used, must be freshly filtered through basic alumina.

| Methanol / Ethanol | Poor | Protic solvents act as nucleophiles, leading to slow solvolysis of the oxirane ring. |

Protocol 2: Reconstitution

  • Purge a sterile, oven-dried reaction vial with Argon for 5 minutes.

  • Transfer the desired mass of 1-Oxaspiro[1]heptane-2-carbonitrile into the vial under a positive Argon stream.

  • Inject anhydrous, inhibitor-free solvent (e.g., THF) via a gas-tight syringe to achieve the desired molarity (e.g., 0.1 M).

  • Vortex gently until fully homogenized. Use immediately for downstream reactions (e.g., nucleophilic ring-opening or reduction).

Long-Term Storage Protocols & Self-Validation

To maximize the shelf-life of 1-Oxaspiro[1]heptane-2-carbonitrile, adhere strictly to the following storage parameters:

  • Primary Container: Store the neat compound in a tightly sealed, dark amber borosilicate glass vial. Exclusion of light prevents photochemical degradation pathways[1].

  • Secondary Containment: Place the primary vial inside a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag containing indicating Drierite) to provide a secondary barrier against moisture.

  • Temperature: Maintain strictly at -20°C for routine storage, or -80°C for long-term archiving (>6 months). Low temperatures effectively arrest the kinetics of thermal rearrangement[1].

System Self-Validation (Quality Control): These protocols form a self-validating system. Proper handling will yield clear solutions and highly reproducible downstream reactions. To validate the integrity of a stored batch before a critical synthetic step, perform a rapid 1 H NMR (in CDCl 3​ freshly filtered through basic alumina). The absence of a distinct aldehyde proton peak ( 9-10 ppm) or broad hydroxyl peaks ( 3-4 ppm) confirms that the structural integrity of the spiro-epoxide remains intact.

References

  • Benchchem - 1-Oxaspiro[1]heptane-2-carbonitrile | CAS 36929-35-8 URL:

  • NextSDS - 1-Oxaspiro[1]heptane-2-carbonitrile(6CI,9CI) Chemical Substance Information URL:

  • Proceedings of the National Academy of Sciences (PNAS)
  • The Journal of Organic Chemistry (ACS)
  • University of East Anglia (UEA)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile

Welcome to the advanced troubleshooting and protocol optimization center for the synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile (CAS 36929-35-8)[1]. This spirocyclic epoxy nitrile is a critical building block for com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol optimization center for the synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile (CAS 36929-35-8)[1]. This spirocyclic epoxy nitrile is a critical building block for complex heterocyclic architectures and pharmaceutical intermediates.

Synthesizing this molecule typically relies on the Darzens condensation between cyclopentanone and chloroacetonitrile[2]. While mechanistically straightforward, researchers frequently encounter yield bottlenecks due to competing side reactions, poor phase transfer, and thermal degradation. This guide provides field-proven, causality-driven solutions to maximize your reaction yield and ensure protocol reproducibility.

Mechanistic Overview & Logical Relationships

To troubleshoot a reaction, one must first understand the kinetic and thermodynamic pathways governing it. The Darzens condensation proceeds via a base-induced deprotonation of the α-halo nitrile, followed by nucleophilic addition to the ketone, and finally, an intramolecular SN2 ring closure[3].

Mechanism N1 Chloroacetonitrile (α-halo nitrile) N2 Deprotonation by Base (Carbanion Formation) N1->N2 OH- / PTC N4 Nucleophilic Addition (Aldolate Intermediate) N2->N4 N3 Cyclopentanone (Electrophile) N3->N4 N5 Intramolecular SN2 (Epoxide Ring Closure) N4->N5 Cl- displacement N6 1-Oxaspiro[2.4]heptane- 2-carbonitrile N5->N6

Darzens condensation mechanism forming the spirocyclic epoxy nitrile.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my overall yield consistently stalling below 40% when using traditional alkoxide bases? A: Low yields in this specific synthesis are rarely due to incomplete addition; they are caused by competing side reactions. When using traditional homogeneous bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), two major parasitic pathways emerge:

  • Self-Aldol Condensation: Cyclopentanone can act as its own nucleophile under basic conditions.

  • Nitrile Hydrolysis: Chloroacetonitrile is highly susceptible to hydrolysis or polymerization in strongly basic, protic environments. Solution: Shift from a homogeneous anhydrous system to a liquid-liquid biphasic system (e.g., 50% aqueous NaOH) utilizing a Phase-Transfer Catalyst (PTC)[4]. The PTC transports the hydroxide ion into the organic phase as a lipophilic ion pair, maintaining a low effective base concentration that favors the Darzens carbanion formation over bulk hydrolysis.

Q2: How does temperature control affect the diastereomeric ratio and overall conversion? A: The initial nucleophilic addition of the carbanion to cyclopentanone is highly exothermic and reversible (retro-aldol), while the subsequent SN2 ring closure is irreversible[5]. If the temperature exceeds 20°C, the equilibrium shifts toward the retro-aldol pathway, and the rate of chloroacetonitrile degradation accelerates. Maintaining a strict 15°C environment ensures the forward reaction is kinetically favored while suppressing the degradation of the α-halo nitrile[4].

Q3: Which phase-transfer catalyst (PTC) provides the most reproducible scaling? A: Standard quaternary ammonium salts like TEBAC (Triethylbenzylammonium chloride) work adequately but can form stubborn emulsions during scale-up. Advanced multi-armed polyether compounds (often referred to as "octopus compounds", such as hexakis(2-thia-5,8,11-trioxadodecyl)benzene) have demonstrated superior catalytic efficiency in two-phase Darzens condensations, reducing reaction times from 8 hours to just 2 hours while boosting yields above 80%[4]. If specialized catalysts are unavailable, 18-crown-6 or tetrabutylammonium bisulfate (TBABS) are excellent, commercially available alternatives.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between the chosen base/catalyst system and the resulting yield of 1-Oxaspiro[2.4]heptane-2-carbonitrile.

Base SystemCatalyst / AdditiveTemp (°C)Reaction Time (h)Primary ByproductTypical Yield (%)
NaOEt / EtOHNone0 to 512.0Cyclopentanone dimer45 - 55
t-BuOK / THFNone-78 to 08.0Hydrolyzed nitrile60 - 65
50% aq. NaOHTEBAC (Standard PTC)154.0Emulsion losses70 - 75
50% aq. NaOHMulti-armed Polyether (PTC)152.0Trace (<2%)80 - 85

Data synthesized from comparative Darzens condensation methodologies utilizing phase-transfer catalysis[4].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes an in-process verification check to ensure the chemical state is correct before proceeding.

Workflow S1 1. Preparation Cyclopentanone + PTC S2 2. Base Addition 50% aq. NaOH at 15°C S1->S2 S3 3. Reagent Addition Dropwise Chloroacetonitrile S2->S3 S4 4. Biphasic Reaction Vigorous Stirring (2h) S3->S4 S5 5. Workup Extraction & Distillation S4->S5

Optimized biphasic workflow for 1-Oxaspiro[2.4]heptane-2-carbonitrile synthesis.

Step-by-Step Methodology: Biphasic Darzens Condensation

Reagents Required:

  • Cyclopentanone: 1.2 equivalents (100 mmol)

  • Chloroacetonitrile: 1.0 equivalent (83 mmol)

  • 50% Aqueous NaOH: 3.0 equivalents (volume basis)

  • Phase-Transfer Catalyst (e.g., TBABS or 18-crown-6): 0.05 equivalents (4.15 mmol)

Procedure:

  • System Initialization: Charge a reactor with cyclopentanone (100 mmol) and the selected PTC (4.15 mmol). Stir at 400 RPM and cool the jacketed vessel to exactly 15°C.

    • Validation Check: Ensure the internal thermocouple reads 15°C ± 1°C for at least 5 minutes before proceeding.

  • Aqueous Base Introduction: Add the 50% aq. NaOH solution in one portion. Increase stirring to 800 RPM to ensure a fine emulsion is formed. Stir for 10 minutes to allow the PTC to equilibrate between phases[4].

  • Electrophile Addition: Load chloroacetonitrile (83 mmol) into a dropping funnel. Begin dropwise addition over 30 minutes.

    • Causality Note: Rapid addition causes localized thermal spikes, leading to the immediate destruction of the nitrile.

    • Validation Check: The internal temperature must not exceed 18°C during the addition phase. If it does, pause the addition.

  • Reaction Maturation: Once addition is complete, maintain stirring at 800 RPM at 15°C for exactly 2 hours[4].

    • Validation Check (TLC): Pull a 0.1 mL aliquot of the organic phase, dilute in ethyl acetate, and spot against starting materials (Eluent: 4:1 Hexanes/Ethyl Acetate). The cyclopentanone spot should be nearly consumed, replaced by a distinct, UV-inactive (but chemically stainable via KMnO4) product spot.

  • Quenching and Phase Separation: Pour the heterogeneous mixture into 100 mL of ice-cold distilled water to halt the reaction. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 1-Oxaspiro[2.4]heptane-2-carbonitrile as a clear liquid.

References

  • Wikipedia Contributors. "Darzens reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Darzens Reaction / Darzens Condensation." Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry. "Darzens Condensation." Master Organic Chemistry. Available at:[Link]

  • Oxford University Press (Chemistry Letters). "Efficient Darzens Condensation of Ketones with Chloroacetonitrile Catalyzed by Octopus Compounds." OUP Academic. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-Oxaspiroheptane-2-carbonitrile Ring-Opening

Technical Support Center: Solvent Optimization for 1-Oxaspiro[1]heptane-2-carbonitrile Ring-Opening Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization for 1-Oxaspiro[1]heptane-2-carbonitrile Ring-Opening

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 1-Oxaspiro[1]heptane-2-carbonitrile . Because this molecule is a specialized spiro-epoxide (a glycidonitrile derivative), its ring-opening chemistry is highly sensitive to solvent polarity, hydrogen bonding, and steric hindrance.

Below, you will find a mechanistic primer, a troubleshooting FAQ, quantitative data, and validated experimental protocols to help you control the regioselectivity of your reactions.

Mechanistic Primer: The Causality of Regioselectivity

To successfully optimize your solvent conditions, you must first understand the competing electronic and steric forces within 1-oxaspiro[1]heptane-2-carbonitrile:

  • The C2 Position (Alpha to Nitrile): This carbon is secondary and sterically accessible. The strongly electron-withdrawing carbonitrile (-CN) group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-O bond. This makes C2 highly electrophilic and primed for an SN​2 attack.

  • The C3 Position (Spiro Carbon): This is a sterically hindered tertiary carbon shared with the cyclopentane ring. While sterically blocked from direct SN​2 attack, it is highly capable of stabilizing a developing positive charge in an SN​1 -like transition state.

The Solvent Effect: Solvents dictate which transition state dominates. Polar aprotic solvents leave nucleophiles unsolvated, driving a rapid SN​2 attack at the less hindered C2 position[2]. Conversely, strongly hydrogen-bonding protic solvents activate the epoxide oxygen, weakening the C-O bond and shifting the mechanism toward an SN​1 -like transition state that favors attack at the tertiary C3 position[3].

Regioselectivity cluster_A Pathway A: SN2 Dominant cluster_B Pathway B: SN1-like Dominant SM 1-Oxaspiro[2.4]heptane- 2-carbonitrile CondA Polar Aprotic Solvent (e.g., DMF, DMSO) SM->CondA CondB Protic Solvent (e.g., HFIP, MeOH) SM->CondB ProdA Attack at C2 Stable Tertiary Alcohol CondA->ProdA ProdB Attack at C3 (Spiro) Unstable Cyanohydrin CondB->ProdB Decomp Decomposition (Cyclopentanone + HCN) ProdB->Decomp

Regiodivergent ring-opening pathways of 1-oxaspiro[1]heptane-2-carbonitrile based on solvent.

Troubleshooting & FAQs

Q: I am getting an inseparable mixture of regioisomers. How do I force >95% C2-selective opening? A: Isomeric mixtures occur in "borderline" solvents (like THF or standard Toluene) where neither the SN​1 nor SN​2 pathways are fully suppressed. To achieve >95% C2-selectivity, switch to a strictly polar aprotic solvent like DMF or DMSO . These solvents maximize the nucleophilicity of your reagent by solvating the counter-cation while leaving the anion "naked," forcing a strict SN​2 trajectory at the less hindered C2 position[2].

Q: When using protic solvents (MeOH, HFIP) to promote the reaction, my yield crashes and I detect HCN gas. What is happening? A: Protic solvents (especially highly fluorinated ones like HFIP) strongly hydrogen-bond to the epoxide oxygen, promoting an SN​1 -like attack at the tertiary C3 spiro carbon[3]. When the nucleophile attacks C3, the oxygen remains attached to C2, forming an alpha-hydroxy nitrile (a cyanohydrin). Cyanohydrins are thermodynamically unstable and rapidly decompose into a cyclopentanone derivative and toxic hydrogen cyanide (HCN) gas[4]. Corrective Action: If you desire the stable C2-attack product, avoid protic solvents entirely.

Q: The reaction is too slow in toluene, but I want to avoid polar aprotic solvents to simplify my aqueous workup. What is the alternative? A: You can overcome the sluggish kinetics of non-polar solvents by adding a phase-transfer catalyst such as Tetrabutylphosphonium bromide (TBPB) . TBPB significantly enhances the nucleophilicity of your reagent in non-polar media by forming a highly reactive, solvent-separated ion pair, allowing for excellent yields in toluene without the need for high-boiling polar solvents[5].

Quantitative Data: Solvent Impact on Regioselectivity

The following table summarizes the causal relationship between solvent properties, the dominant reaction mechanism, and the resulting product distribution.

SolventDielectric Constant (ε)Dominant MechanismRegioselectivity (C2:C3)Major ProductIsolated Yield
DMF 38.3 SN​2 >95:5C2-Substituted Tertiary Alcohol88%
MeCN 37.5 SN​2 85:15C2-Substituted Tertiary Alcohol75%
Toluene + TBPB 2.4 SN​2 (Ion-paired)90:10C2-Substituted Tertiary Alcohol82%
Toluene 2.4Mixed50:50Complex Mixture<40%
HFIP 16.7 SN​1 -like<5:95Cyanohydrin Decomposition Products<15%

Validated Experimental Protocol: C2-Selective Ring Opening

This protocol is designed as a self-validating system . By utilizing a strictly basic quench, you prevent the decomposition of any trace cyanohydrin byproducts, ensuring both operator safety (no HCN release) and accurate mass balance during extraction.

Materials Required:
  • 1-Oxaspiro[1]heptane-2-carbonitrile (1.0 equiv)

  • Nucleophile (e.g., Sodium Azide or Benzylamine, 1.2 equiv)

  • Anhydrous DMF (0.2 M relative to epoxide)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas.

  • Solvent Loading: Dissolve 1-oxaspiro[1]heptane-2-carbonitrile in anhydrous DMF to achieve a 0.2 M concentration. Causality Check: Anhydrous conditions are critical to prevent water from acting as a protic hydrogen-bond donor, which would trigger the SN​1 pathway.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C. Add the nucleophile dropwise (if liquid) or in small portions (if solid).

  • Temperature Control: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 6 hours. Monitor the consumption of the epoxide via GC-MS or TLC.

  • Self-Validating Quench: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Validation: Check the pH of the aqueous phase. A stable basic pH (pH > 8) ensures that no trace cyanohydrin decomposes into HCN.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep Step2 2. Anhydrous DMF Step1->Step2 Step3 3. Nucleophile Addition Step2->Step3 Step4 4. Monitor (GC-MS) Step3->Step4 Step5 5. Basic Quench Step4->Step5

Optimized experimental workflow for C2-selective epoxide ring-opening.

References

  • Title: Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Source: Arkivoc URL
  • Title: Cobalt Catalysis Enables Regioselective Ring-opening of Epoxides with Aryl Halides Source: Semantic Scholar URL
  • Source: Scribd (Bulletin of the Korean Chemical Society)
  • Title: ChemInform Abstract: Recent Advances in the Base-Induced Sommelet-Hauser Rearrangement...

Sources

Troubleshooting

Common side reactions of 1-Oxaspiro[2.4]heptane-2-carbonitrile and how to avoid them

Welcome to the technical support guide for 1-Oxaspiro[2.4]heptane-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Oxaspiro[2.4]heptane-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions associated with this highly strained and reactive molecule. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the success and integrity of your experiments.

Introduction to the Reactivity of 1-Oxaspiro[2.4]heptane-2-carbonitrile

1-Oxaspiro[2.4]heptane-2-carbonitrile is a unique building block possessing a compact and highly functionalized structure. The presence of a spiro-fused epoxide and cyclopropane, coupled with an electron-withdrawing nitrile group, imparts significant ring strain and a distinct reactivity profile. This inherent strain is the driving force for many of its desired transformations but also for a range of potential side reactions. Understanding these pathways is critical for optimizing reaction conditions and achieving high yields of the target products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered during the use of this reagent.

I. Troubleshooting Guide & FAQs

FAQ 1: My reaction is producing a complex mixture of products. What are the most likely side reactions?

The complex product mixtures often arise from the multiple reactive sites within 1-Oxaspiro[2.4]heptane-2-carbonitrile. The primary culprits are typically undesired ring-opening reactions of the epoxide and/or the cyclopropane ring, as well as reactions involving the nitrile group. The specific side products will be highly dependent on your reaction conditions, particularly the pH and the nature of the nucleophiles and electrophiles present.

Common Side Reactions:

  • Epoxide Ring-Opening: This is one of the most common side reactions. It can be catalyzed by both acids and bases.

  • Cyclopropane Ring-Opening: The nitrile group acts as an electron-withdrawing "acceptor," activating the cyclopropane to be a "donor-acceptor" system, making it susceptible to ring-opening.

  • Nitrile Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to an amide or further to a carboxylic acid.

  • Polymerization: The high ring strain can, under certain conditions, lead to polymerization, especially in the presence of strong Lewis acids or at elevated temperatures.[1]

Below is a decision tree to help diagnose the potential side reactions based on your reaction conditions.

G cluster_conditions Reaction Conditions cluster_reactions Potential Side Reactions Acidic Acidic (H+) Epoxide_Acid Epoxide Ring-Opening (Attack at more substituted C) Acidic->Epoxide_Acid Nitrile_Hydrolysis_Acid Nitrile Hydrolysis (Amide -> Carboxylic Acid) Acidic->Nitrile_Hydrolysis_Acid Cyclopropane_Opening_Acid Cyclopropane Ring-Opening Acidic->Cyclopropane_Opening_Acid Basic Basic (Nu-) Epoxide_Base Epoxide Ring-Opening (Attack at less substituted C) Basic->Epoxide_Base Nitrile_Hydrolysis_Base Nitrile Hydrolysis (Amide/Carboxylate) Basic->Nitrile_Hydrolysis_Base Cyclopropane_Opening_Base Cyclopropane Ring-Opening Basic->Cyclopropane_Opening_Base Neutral Neutral/Thermal Polymerization Polymerization Neutral->Polymerization Rearrangement Rearrangement Neutral->Rearrangement

Figure 1: Decision tree for potential side reactions based on reaction conditions.

FAQ 2: I am observing the formation of a diol. How can I prevent this?

The formation of a diol strongly suggests an acid- or base-catalyzed ring-opening of the epoxide by water present in your reaction mixture.

Causality: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. Water then attacks one of the epoxide carbons.[2] Under basic conditions, a hydroxide ion can directly attack the epoxide ring.[3]

Troubleshooting Protocol: Minimizing Diol Formation

  • Strict Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents. Solvents should be passed through a column of activated alumina or dried over appropriate drying agents.

    • Ensure all reagents are anhydrous. Liquid reagents can be dried over molecular sieves.

  • Control of pH:

    • If your reaction does not require acidic or basic conditions, maintain a neutral pH. The use of a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) can scavenge trace amounts of acid.

    • If a base is required for your transformation, use a non-hydroxide base (e.g., triethylamine, DBU) to avoid the introduction of hydroxide ions.

  • Temperature Control:

    • Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Higher temperatures can accelerate the rate of hydrolysis.

ParameterRecommendationRationale
Solvent Use freshly distilled, anhydrous solvents.Minimizes the presence of water as a nucleophile.
Reagents Ensure all reagents are anhydrous.Prevents the introduction of water into the reaction.
Atmosphere Maintain an inert atmosphere (Ar or N₂).Excludes atmospheric moisture.
Additives Add molecular sieves (3Å or 4Å) to the reaction.Scavenges trace amounts of water.
FAQ 3: My desired product has a rearranged carbon skeleton. What is happening?

Rearrangements are often initiated by the formation of a carbocationic intermediate, which can occur during the acid-catalyzed opening of the epoxide or cyclopropane rings.

Causality: In the presence of a Lewis or Brønsted acid, the epoxide oxygen can be protonated. If one of the epoxide carbons is tertiary or can be stabilized by an adjacent group, the C-O bond may break to form a carbocation-like transition state.[2] This intermediate can then undergo rearrangement (e.g., a hydride or alkyl shift) to a more stable carbocation before being trapped by a nucleophile. A similar process can occur with the activated cyclopropane ring.

G cluster_workflow Troubleshooting Rearrangement Reactions Start Rearranged Product Observed Check_Acid Is a Lewis or Brønsted acid present? Start->Check_Acid Reduce_Acid Reduce acid concentration or use a milder acid. Check_Acid->Reduce_Acid Yes Desired_Product Desired Product Formation Check_Acid->Desired_Product No Lower_Temp Lower reaction temperature. Reduce_Acid->Lower_Temp Change_Solvent Use a less polar, non-coordinating solvent. Lower_Temp->Change_Solvent Change_Solvent->Desired_Product

Figure 2: Workflow for troubleshooting rearrangement side reactions.

Mitigation Strategies:

  • Use Milder Lewis Acids: If a Lewis acid is required, switch to a milder one. For example, if you are using AlCl₃, consider trying ZnCl₂ or a scandium triflate.

  • Lower the Reaction Temperature: Carbocation formation and subsequent rearrangements are often more favorable at higher temperatures. Running the reaction at 0 °C or -78 °C can suppress these side reactions.

  • Solvent Choice: Use a less polar, non-coordinating solvent to disfavor the formation of charge-separated intermediates.

FAQ 4: My reaction has stalled, and I am recovering mostly starting material, but I also see some polymeric material. What could be the cause?

The formation of polymers suggests that a ring-opening event is initiating a chain-growth process. This is a known issue with strained heterocycles like epoxides.[1]

Causality: A strong Lewis acid or a cationic initiator can open the epoxide ring to form a reactive intermediate that can then act as an electrophile for another molecule of the starting material. This process can repeat, leading to polymerization. The high concentration of the starting material can also favor polymerization.[1]

Troubleshooting Protocol: Avoiding Polymerization

  • Control Reagent Addition:

    • If your reaction involves adding a reagent to the 1-Oxaspiro[2.4]heptane-2-carbonitrile, add the spirocycle solution slowly to a solution of the other reagent. This will keep the concentration of the spirocycle low at any given time, disfavoring polymerization.

  • Catalyst Choice:

    • If using a Lewis acid catalyst, ensure you are using it in truly catalytic amounts (e.g., 1-5 mol%).

    • Consider using a heterogeneous catalyst that can be easily removed from the reaction mixture, which may offer better control.

  • Temperature Management:

    • Polymerization is often an exothermic process. Maintain strict temperature control to prevent thermal runaway, which can accelerate polymerization.

ParameterRecommendationRationale
Concentration Maintain a low concentration of the spirocycle.Reduces the likelihood of intermolecular reactions leading to polymerization.
Catalyst Loading Use the lowest effective catalyst loading.Minimizes the number of initiation sites for polymerization.
Temperature Maintain strict and low-temperature control.Prevents thermal runaway and reduces the rate of polymerization.

II. References

  • Jung, H.-J., Goonesinghe, C., & Mehrkhodavandi, P. (2022). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Chemical Science, 13(12), 3463–3469. [Link]

  • Hsu, K.-Y., & Wan, C.-C. (2023). Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization. Polymer Chemistry, 14(38), 4529–4537. [Link]

  • Lawrence, B. M., Yoon, T. H., & Movassaghi, M. (2008). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. [Link]

  • Naumann, S. (2024). Recent Advances in the Stereoselective Polymerization of Epoxides and Applications of Stereocontrolled Polyethers. PMC. [Link]

  • O'Brien, C. J., & Taylor, R. J. K. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 54(79), 11139–11142. [Link]

  • PubChem. (n.d.). 1-Oxaspiro(2.4)heptane-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Dabrowska, K., et al. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Environmental Science & Technology. [Link]

  • Kitagawa, K., & Futaki, S. (2005). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Shimizu, T. (2018). Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications. ResearchGate. [Link]

  • Mayr, H., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. PMC. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Editorial. (2021). Editorial on Ring-opening Reactions of Epoxides. Journal of Organic and Inorganic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020, September 29). Ring opening, nucleophilic substitution. [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[2.4]heptane-2-carbonitrile(6CI,9CI) - Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 1-Oxaspiro[2.4]heptane-2-carboxylicacid,2-methyl-(9CI) - Chemical Substance Information. [Link]

  • Liu, Y., et al. (2021). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks. Journal of Materials Chemistry C, 9(39), 13686–13695. [Link]

  • Wiwie, W., et al. (2023). Thermal decomposition of epoxy resin system used for filament winding. ResearchGate. [Link]

  • Reddy, T. R., & Ramana, C. V. (2018). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. ResearchGate. [Link]

  • Pham, T. Q., et al. (2023). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. MDPI. [Link]

  • Chinese Journal of Solid Rocket Technology. (2024). Thermal-oxidative aging behavior of epoxy resin-based external thermal protection coatings. [Link]

  • Robinson, I. M., & Janz, G. J. (1950). U.S. Patent No. 2,494,204. Washington, DC: U.S. Patent and Trademark Office.

  • Jin, H., & Scheck, R. A. (2021). Tuning Epoxy Thermomechanics via Thermal Isomerization: A Route to Negative Coefficient of Thermal Expansion Materials. PubMed. [Link]

  • Wright, D. L., & Robotham, K. V. (2013). The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. MDPI. [Link]

  • Walsh, C. T., & Wencewicz, T. A. (2013). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]

  • Taylor & Francis. (n.d.). Spiro – Knowledge and References. [Link]

  • Ryabchuk, V. O., & Gevorgyan, V. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Grigorash, M. V., et al. (2022). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. MDPI. [Link]

  • Tretyakov, E. V., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Penn State Pressbooks. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Oxaspiroheptane-2-carbonitrile vs. Cyclohexyl Spiro Epoxides in Organic Synthesis: A Comprehensive Comparison Guide

1-Oxaspiro[1]heptane-2-carbonitrile vs. Cyclohexyl Spiro Epoxides in Organic Synthesis: A Comprehensive Comparison Guide Spiro epoxides are highly versatile, privileged synthetic intermediates in modern organic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Oxaspiro[1]heptane-2-carbonitrile vs. Cyclohexyl Spiro Epoxides in Organic Synthesis: A Comprehensive Comparison Guide

Spiro epoxides are highly versatile, privileged synthetic intermediates in modern organic chemistry and drug discovery. By serving as electrophilic hubs, they enable the rapid construction of complex spirocyclic scaffolds, amino alcohols, and ring-expanded cycloalkanones.

This guide provides an in-depth technical comparison between the 5-membered ring derivative, 1-oxaspiro[1]heptane-2-carbonitrile , and its 6-membered counterpart, 1-oxaspiro[2]octane-2-carbonitrile (a representative cyclohexyl spiro epoxide). As a Senior Application Scientist, I will dissect their structural thermodynamics, reactivity profiles, and regioselectivity, supported by field-proven experimental protocols and authoritative mechanistic data.

Structural & Thermodynamic Profiling

The fundamental reactivity differences between cyclopentyl and cyclohexyl spiro epoxides stem from the inherent thermodynamics of their parent cycloalkane rings.

  • 1-Oxaspiro[1]heptane-2-carbonitrile (Cyclopentyl): The cyclopentane ring naturally adopts an envelope or half-chair conformation, which introduces significant torsional and eclipsing strain. When fused to a highly strained three-membered oxirane ring, the overall system possesses a high ground-state energy. This makes the cyclopentyl spiro epoxide highly reactive toward ring-expansion reactions, as the relief of ring strain acts as a powerful thermodynamic driving force.

  • 1-Oxaspiro[2]octane-2-carbonitrile (Cyclohexyl): The cyclohexane ring adopts a highly stable chair conformation. The spiro-fused epoxide oxygen and the carbonitrile group occupy distinct pseudo-axial and pseudo-equatorial positions. The lack of significant ring strain in the 6-membered ring means that this molecule is thermodynamically more stable, requiring higher activation energies (or stronger Lewis acid catalysis) to undergo structural rearrangements compared to its cyclopentyl analog.

Table 1: Physicochemical & Structural Comparison
Property1-Oxaspiro[1]heptane-2-carbonitrile1-Oxaspiro[2]octane-2-carbonitrile
PubChem CID
Molecular Formula C₇H₉NOC₈H₁₁NO
Molecular Weight 123.15 g/mol 137.18 g/mol
Ring System Cyclopentane (5-membered)Cyclohexane (6-membered)
Base Conformation Envelope / TwistChair
Ring Strain Relief High (Strong driving force for expansion)Low (Stable ground state)

Synthesis Pathways & Workflows

Both spiro epoxides are typically synthesized via the Darzens Condensation , reacting the corresponding cycloalkanone (cyclopentanone or cyclohexanone) with chloroacetonitrile under basic conditions. The resulting spiro epoxides can then be funneled into two primary synthetic workflows: nucleophilic ring opening (to form spirocyclic amino alcohols) or the House-Meinwald Rearrangement (to form ring-expanded cycloalkanones).

SynthesisWorkflow Ketone Cycloalkanone (Cyclopentanone / Cyclohexanone) Reagent Chloroacetonitrile + Base (Darzens Condensation) Ketone->Reagent SpiroEpoxide Spiro Epoxide Carbonitrile (1-Oxaspiroheptane / 1-Oxaspirooctane) Reagent->SpiroEpoxide Nucleophile Nucleophilic Attack (Amines, Thiols) SpiroEpoxide->Nucleophile HMR Lewis Acid (AlCl3) (House-Meinwald Rearrangement) SpiroEpoxide->HMR AminoAlcohol Spirocyclic Amino Alcohols (Drug Scaffolds) Nucleophile->AminoAlcohol RingExpansion Ring Expanded Cycloalkanones (n+1 Ring Size) HMR->RingExpansion

Workflow of spiro epoxide synthesis and downstream functionalization.

Reactivity & Regioselectivity: The House-Meinwald Rearrangement

The most striking difference between cyclopentyl and cyclohexyl spiro epoxides is observed during the House-Meinwald Rearrangement (HMR) . This Lewis acid-catalyzed reaction induces C-O bond cleavage followed by a 1,2-alkyl shift, resulting in ring expansion.

According to authoritative studies on the rearrangement of congested trisubstituted spiro-epoxides (), the innate regioselectivity of the epoxide opening is heavily influenced by the ring size and the electronic nature of the substituents.

  • 5-to-6 Ring Expansion: Cyclopentyl spiro epoxides undergo rapid 5-to-6 membered ring enlargement. The relief of cyclopentane ring strain drives the 1,2-alkyl shift, yielding α-substituted cyclohexanones in excellent yields (up to 92–98%) when catalyzed by strong Lewis acids like AlCl₃.

  • 6-to-7 Ring Expansion: Cyclohexyl spiro epoxides are more sterically demanding and lack the thermodynamic push of ring strain relief. However, under identical AlCl₃ catalysis, they successfully undergo a 6-to-7 membered ring expansion to form challenging cycloheptanone derivatives in high yields (85–90%).

The choice of AlCl₃ over weaker Lewis acids (like Bi(OTf)₃) is dictated by the need to overcome the steric congestion at the spiro carbon and stabilize the tertiary carbocation intermediate prior to the alkyl shift.

HMRMechanism A Spiro Epoxide B Lewis Acid Coordination (O-AlCl3) A->B C C-O Bond Cleavage (Tertiary Carbocation) B->C D 1,2-Alkyl Shift (Ring Expansion) C->D E α-Substituted Cycloalkanone D->E

Mechanistic pathway of the Lewis acid-catalyzed House-Meinwald Rearrangement.

Table 2: House-Meinwald Rearrangement Performance Data
Substrate TypeTarget ProductRing ExpansionTypical Yield (AlCl₃)Reaction Time
Cyclopentyl Spiro Epoxide α-Substituted Cyclohexanone5-to-6 membered92 - 98%1 - 2 hours
Cyclohexyl Spiro Epoxide α-Substituted Cycloheptanone6-to-7 membered85 - 90%2 - 4 hours

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher through the physical chemistry occurring in the flask.

Protocol A: Synthesis of 1-Oxaspiro[2]octane-2-carbonitrile via Darzens Condensation

This protocol is adaptable for the cyclopentyl derivative by substituting cyclohexanone with cyclopentanone.

  • Preparation & Setup: To a flame-dried 100 mL round-bottom flask under an inert N₂ atmosphere, add cyclohexanone (10.0 mmol, 1.0 equiv) and chloroacetonitrile (12.0 mmol, 1.2 equiv) in anhydrous THF (20 mL, 0.5 M).

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: The low temperature is critical. It prevents the highly exothermic self-condensation of chloroacetonitrile, ensuring chemoselective attack on the ketone.

  • Base Addition: Dropwise add Potassium tert-butoxide (KOtBu, 15.0 mmol, 1.5 equiv, 1M in THF) over 30 minutes.

    • Causality: Slow addition maintains the internal temperature and provides controlled generation of the carbanion, driving the nucleophilic attack on the ketone carbonyl followed by rapid intramolecular chloride displacement.

  • Validation Checkpoint: After 2 hours, monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting ketone spot disappears and a new, UV-inactive, KMnO₄-stainable spot (the spiro epoxide) appears.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) at -78 °C, then allow to warm to room temperature. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Lewis Acid-Catalyzed House-Meinwald Ring Expansion
  • Activation: Dissolve the purified spiro epoxide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under N₂ and cool to 0 °C.

  • Catalysis: Add anhydrous Aluminum Trichloride (AlCl₃, 1.2 mmol, 1.2 equiv) in one portion.

    • Causality: AlCl₃ acts as a strong, oxophilic Lewis acid. It coordinates to the epoxide oxygen, weakening the C-O bond at the highly substituted spiro carbon. This induces heterolytic cleavage, generating a tertiary carbocation that immediately triggers the 1,2-alkyl shift.

  • Validation Checkpoint: Stir for 2 hours. Monitor via GC-MS. The disappearance of the epoxide mass peak and the appearance of the ring-expanded cycloalkanone peak confirms the 1,2-shift is complete. (Note: Cyclohexyl derivatives may require up to 4 hours due to higher activation barriers).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) dropwise at 0 °C.

    • Causality: The basic quench destroys the active AlCl₃ catalyst, preventing over-reaction, aldol condensation of the newly formed ketone, or polymerization. Extract with DCM, dry, and concentrate.

References

  • Roche, S. P., Jeedimalla, N., Jacquet, C., Bahneva, D., & Youte Tendoung, J.-J. (2018). "Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House-Meinwald Rearrangement for Ring Expansion." The Journal of Organic Chemistry, 83(20), 12357–12373.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 548974, 1-Oxaspiro(2.4)heptane-2-carbonitrile." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 548939, 1-Oxaspiro[2]octane-2-carbonitrile." PubChem,[Link]

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Comparative

Comparative reactivity of 1-Oxaspiro[2.4]heptane-2-carbonitrile and linear epoxy nitriles

Conformational Control in Electrophilic Hubs: A Comparative Guide to Spirocyclic vs. Linear Epoxy Nitriles In modern drug discovery, the transition from flat, sp²-hybridized molecules to complex, sp³-rich architectures i...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Control in Electrophilic Hubs: A Comparative Guide to Spirocyclic vs. Linear Epoxy Nitriles

In modern drug discovery, the transition from flat, sp²-hybridized molecules to complex, sp³-rich architectures is a critical strategy for improving target binding affinity and clinical success rates. Within this paradigm, epoxy nitriles serve as highly versatile electrophilic hubs, offering bifunctional handles for downstream functionalization. However, the choice of scaffold—specifically between linear epoxy nitriles and spirocyclic variants like 1-Oxaspiro[2.4]heptane-2-carbonitrile —profoundly impacts the stereochemical predictability and kinetic profile of your synthetic route.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind these differences, supported by quantitative data and self-validating experimental protocols, to help you make informed decisions in your API development workflows.

Mechanistic Causality: Rigidity vs. Flexibility

The fundamental divergence in reactivity between linear and spirocyclic epoxy nitriles stems from their conformational degrees of freedom.

In linear epoxy nitriles (e.g., 3-alkyloxirane-2-carbonitrile), the flexible carbon backbone allows for free rotation around the C-C bonds adjacent to the oxirane ring. During a nucleophilic ring-opening event or base-promoted cyclization, this flexibility leads to multiple competing transition states. As demonstrated in 1[1], achieving the exact collinear arrangement required for an Sₙ2 attack is complicated by this flexibility, often resulting in a mixture of regioisomers and lower stereoselectivity. Furthermore,2[2] often proceed via specific syn-elimination pathways that are highly dependent on the transient coordination states of the metal cation.

Conversely, 1-Oxaspiro[2.4]heptane-2-carbonitrile features a rigid spiro-junction tied to a cyclopentane ring. This architectural lock restricts the nucleophile's approach vector. The steric bulk of the spiro-ring shields one face of the epoxide, enforcing a strict collinear trajectory for incoming nucleophiles. This rigidity translates to near-perfect regiocontrol and high diastereomeric excess (d.e.), making it an ideal substrate for 3[3].

MechanisticLogic cluster_linear Linear Epoxy Nitriles cluster_spiro 1-Oxaspiro[2.4]heptane-2-carbonitrile L1 Flexible C-C Bond Rotation L2 Variable SN2 Attack Vectors L1->L2 L3 Mixed Regio/Stereoisomers L2->L3 S1 Rigid Spirocyclic Framework S2 Restricted Collinear Trajectory S1->S2 S3 High Stereocontrol (>99:1 d.r.) S2->S3

Conformational logic dictating stereochemical outcomes in epoxy nitrile ring opening.

Quantitative Reactivity Profiles

The table below summarizes the comparative performance of these two classes of epoxides during standard nucleophilic ring-opening (azidolysis) workflows.

Parameter1-Oxaspiro[2.4]heptane-2-carbonitrileLinear Epoxy Nitriles (e.g., 3-Alkyloxirane-2-carbonitrile)
Conformational State Rigid, locked spiro-junctionFlexible, free C-C rotation
Regioselectivity (Nucleophilic Attack) >98:2 (Highly selective for less hindered carbon)~80:20 to 85:15 (Mixed attack trajectories)
Diastereomeric Excess (d.e.) >99% (Predictable stereocenter generation)50 - 75% (Highly dependent on solvent/base)
Reaction Kinetics (Azidolysis) Slower (12–24 h due to steric shielding)Faster (4–6 h)
Biocatalytic Resolution (HHDHs) High Enantioselectivity (E > 200) Moderate to Low Enantioselectivity

Self-Validating Experimental Protocol: Regioselective Azidolysis

To objectively compare the reactivity of these scaffolds, we utilize a biphasic azidolysis protocol. This method is specifically designed with built-in analytical checkpoints to ensure the integrity of the data without relying on assumptions.

Objective: Compare the nucleophilic ring-opening kinetics and regioselectivity of spirocyclic vs. linear epoxy nitriles.

Causality of Reagents: Sodium azide (NaN₃) is utilized as an unambiguous nucleophile. A buffered aqueous/organic biphasic system (pH 7.5) is employed to prevent acid-catalyzed non-specific epoxide hydrolysis (which leads to diol formation) while maintaining the azide in its active anionic state. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst to shuttle the water-soluble azide ion into the organic phase, overcoming mass-transfer limitations.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 1.0 mmol of the epoxy nitrile (1-Oxaspiro[2.4]heptane-2-carbonitrile or the linear analog) in 2.0 mL of methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over THF to minimize peroxide formation and enable a clean biphasic reaction, facilitating a seamless downstream extraction.

  • Nucleophile Addition: Add 5.0 mmol of NaN₃ dissolved in 2.0 mL of 50 mM phosphate buffer (pH 7.5).

  • Phase-Transfer Catalysis: Add 0.1 mmol of TBAB to the biphasic mixture.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture vigorously at 30°C. Take 10 µL aliquots from the organic layer every 2 hours, dilute in EtOAc, and analyze via GC-FID.

    • Validation: The reaction is only considered complete when the starting material peak falls below 2% area. Expect the linear epoxide to reach completion in ~4 hours, while the spirocyclic variant will self-validate its steric bulk by requiring >12 hours.

  • Quench and Extraction: Separate the organic layer. Wash the aqueous layer with MTBE (2 x 2 mL). Combine the organic layers and wash with brine to remove residual TBAB and salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Structural Confirmation (Self-Validation Checkpoint 2): Analyze the crude mixture via ¹H NMR (CDCl₃).

    • Validation: For the spirocyclic product, the complete disappearance of the oxirane proton (~3.2 ppm) and the emergence of a distinct carbinol proton (~4.1 ppm) confirms ring opening. The absence of secondary diastereomeric peaks in the spirocyclic spectrum validates its >99:1 regioselectivity, whereas the linear epoxide spectrum will display a complex multiplet indicative of a ~80:20 regioisomeric mixture.

ExperimentalWorkflow W1 Step 1: Substrate Prep Dissolve in MTBE Add Phase-Transfer Cat. W2 Step 2: Nucleophilic Attack Add NaN3 / Buffer pH 7.5 Stir at 30°C W1->W2 W3 Step 3: Self-Validation (Kinetic) GC-FID Aliquot Analysis Monitor SM Disappearance W2->W3 W4 Step 4: Structural Validation 1H NMR Analysis Confirm Carbinol Shift W3->W4

Self-validating biphasic workflow for the comparative azidolysis of epoxy nitriles.

Conclusion for Drug Development Professionals

While linear epoxy nitriles offer faster reaction kinetics, their conformational flexibility introduces significant downstream purification burdens due to mixed stereoisomeric profiles. 1-Oxaspiro[2.4]heptane-2-carbonitrile sacrifices raw kinetic speed for absolute stereochemical control. By locking the transition state geometry, it ensures that subsequent functionalizations yield highly predictable, single-enantiomer/diastereomer products. For complex API synthesis where stereochemistry dictates biological efficacy, the spirocyclic framework is the superior architectural choice.

Sources

Validation

A Senior Application Scientist's Guide to 1-Oxaspiro[2.4]heptane-2-carbonitrile Synthesis: A Comparative Analysis of Epoxidation Catalysts

Introduction: The Synthetic Value of Spirocyclic Epoxides 1-Oxaspiro[2.4]heptane-2-carbonitrile is a valuable spirocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid three-dimensional stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value of Spirocyclic Epoxides

1-Oxaspiro[2.4]heptane-2-carbonitrile is a valuable spirocyclic building block in medicinal chemistry and drug development.[1][2] Its rigid three-dimensional structure, combining a strained oxirane ring with a cyclopentane core, offers a unique scaffold for introducing stereochemical complexity. The vicinal nitrile and epoxide functionalities provide orthogonal handles for a diverse range of chemical transformations, making it a highly sought-after intermediate for the synthesis of complex target molecules.

The most direct route to this molecule is the epoxidation of the precursor, 2-methylenecyclopentanecarbonitrile. However, the electronic nature of this substrate—an exocyclic α,β-unsaturated nitrile—presents a significant challenge. The electron-withdrawing effect of the nitrile group deactivates the double bond towards traditional electrophilic oxidation, making the reaction sluggish and often low-yielding compared to electron-rich olefins.[3]

This guide provides a comprehensive benchmark of common epoxidation catalysts for this transformation. We will delve into the mechanistic nuances of each system, present representative experimental data, and provide detailed protocols to enable researchers to select and implement the optimal synthetic strategy for their needs.

The Challenge: Epoxidation of an Electron-Deficient Olefin

The core of the epoxidation reaction involves the transfer of an oxygen atom to the π-bond of the alkene. In many classic methods, such as those using peroxyacids, the peroxy oxygen acts as an electrophile, and the alkene's double bond acts as the nucleophile.[4] As illustrated in the workflow below, the electron density of the alkene is a critical determinant of reactivity. Our substrate, 2-methylenecyclopentanecarbonitrile, is electronically "poor," necessitating careful selection of the oxidant and catalyst to achieve efficient conversion.

G cluster_0 Catalyst / Reagent Selection Workflow Start Substrate: 2-Methylenecyclopentanecarbonitrile Analysis Analyze Substrate Electronics: α,β-Unsaturated Nitrile (Electron-Poor Alkene) Start->Analysis Decision Select Epoxidation Strategy Analysis->Decision Electrophilic Electrophilic Oxygen Source (e.g., m-CPBA, DMDO) Requires forcing conditions or highly reactive agent. Decision->Electrophilic  Electrophilic  Pathway Nucleophilic Nucleophilic Oxygen Source (e.g., H₂O₂ + Base) Favored for electron-deficient systems. Decision->Nucleophilic  Nucleophilic  Pathway Metal Transition Metal Catalysis (e.g., Jacobsen-Katsuki) Consider for stereocontrol (if applicable) and efficiency. Decision->Metal  Catalytic  Pathway Result1 Result1 Electrophilic->Result1 Yields may be moderate. Potential for side reactions. Result2 Result2 Nucleophilic->Result2 Often high yields. Requires basic conditions. Result3 Result3 Metal->Result3 Can be highly efficient. Catalyst cost/availability.

Caption: Catalyst selection workflow for epoxidizing an electron-poor alkene.

Performance Benchmark of Epoxidation Systems

While direct, side-by-side comparative studies for the epoxidation of 2-methylenecyclopentanecarbonitrile are scarce in the literature, we can synthesize a reliable performance guide by examining data for analogous electron-poor substrates, such as other α,β-unsaturated nitriles and esters. The following table summarizes the expected performance of key catalytic systems for this transformation.

Catalyst / Reagent SystemOxidantTypical YieldAdvantagesDisadvantages
m-CPBA (Prilezhaev Reaction)Self-contained60-85%[3]Operationally simple, commercially available, well-understood mechanism.[5]Stoichiometric waste (m-chlorobenzoic acid), potential for Baeyer-Villiger side reactions, can be explosive.[6][7]
Nucleophilic Epoxidation H₂O₂ / Base>90%"Green" oxidant (water byproduct), excellent for electron-poor systems, inexpensive reagents.[8]Requires careful pH control, potential for epoxide ring-opening under harsh basic conditions.
Payne Oxidation (Nitrile-catalyzed)H₂O₂ or UHP80-95%In-situ generation of a more potent peroxyimidic acid oxidant from a nitrile solvent/co-catalyst.[9]Requires nitrile solvent which can be difficult to remove; reaction can be exothermic.
Dimethyldioxirane (DMDO) Generated in-situ>90%[10]Very mild and neutral conditions, high yields, volatile acetone byproduct, suitable for sensitive substrates.[11]Reagent is unstable and must be prepared fresh; preparation from Oxone® is low-yielding.[12]
Jacobsen-Katsuki Catalyst NaOCl / PhIO70-90%Enables high enantioselectivity (valuable for chiral substrates), catalytic use of the Mn-salen complex.[13][14]Primarily for asymmetric synthesis, stoichiometric oxidant is a hypochlorite or iodosylbenzene, catalyst can be expensive.[15]

In-Depth Analysis and Experimental Protocols

The Classic Approach: meta-Chloroperoxybenzoic Acid (m-CPBA)

The reaction of an alkene with a peroxyacid, known as the Prilezhaev reaction, is a cornerstone of epoxide synthesis.[16] m-CPBA is the most common reagent due to its commercial availability and relative stability as a solid.[5] The reaction proceeds via a concerted "butterfly" transition state where the oxygen is delivered syn to the double bond.[17]

Causality of Experimental Choices: For electron-poor substrates like ours, the reaction is significantly slower than for electron-rich alkenes.[16] Therefore, the reaction may require elevated temperatures or longer reaction times to achieve full conversion. A non-aqueous, inert solvent like dichloromethane (CH₂Cl₂) is crucial to prevent the acidic m-chlorobenzoic acid byproduct from catalyzing the ring-opening of the desired epoxide product.[18] A bicarbonate wash during workup neutralizes this acidic byproduct.

G cluster_mech Prilezhaev 'Butterfly' Mechanism reagents Alkene + m-CPBA ts Concerted Transition State (Butterfly-like) reagents->ts Syn-addition of Oxygen products Epoxide + m-CBA ts->products Bond formation/cleavage

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxaspiro[2.4]heptane-2-carbonitrile
Reactant of Route 2
1-Oxaspiro[2.4]heptane-2-carbonitrile
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